molecular formula C13H14N2O2 B12093175 4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine

4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine

Cat. No.: B12093175
M. Wt: 230.26 g/mol
InChI Key: VLYGJZZOSGNSQU-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine is a chemical compound with the molecular formula C13H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine typically involves the reaction of 4-methoxybenzyl alcohol with pyridin-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate inflammatory pathways and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridin-4-amine
  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
  • 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine

Uniqueness

4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine is unique due to its specific methoxy and pyridin-3-amine functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C13H14N2O2/c1-16-11-4-2-10(3-5-11)9-17-13-6-7-15-8-12(13)14/h2-8H,9,14H2,1H3

InChI Key

VLYGJZZOSGNSQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=NC=C2)N

Origin of Product

United States

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